Bornaprolol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H29NO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3 |
InChI-Schlüssel |
NACJSVRGPPMZRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O |
Synonyme |
1-(2-exo-bicyclo(2,2,1)hept-2-ylphenoxy)-3- ((1-methylethyl)amino)-2-propanol bornaprolol FM 24 FM-24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Epichlorohydrin-Based Route
This method involves sequential reactions between 2-(bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin to form an oxirane intermediate, followed by isopropylamine-mediated ring-opening.
Phosphonium Halide-Mediated Route
Adapted from the synthesis of bisoprolol and other aryloxypropanolamines, this approach uses trisubstituted phosphonium halides (e.g., R₃P/CCl₄) to generate chlorohydrins, which are subsequently cyclized to epoxides and reacted with amines.
Step-by-Step Preparation Methods
Reaction of 2-(Bicyclo[2.2.1]hept-2-yl)phenol with Epichlorohydrin
The synthesis begins with the nucleophilic attack of the phenolic oxygen on epichlorohydrin’s electrophilic terminal carbon. Sodium metal or hydroxide facilitates deprotonation, enhancing reactivity.
Reaction Conditions
-
Reactants : 2-(Bicyclo[2.2.1]hept-2-yl)phenol (1.0 equiv), epichlorohydrin (2.5–3.0 equiv)
-
Catalyst : Sodium metal (0.1 equiv)
-
Time : 1–2 hours
The product, 2-[(bicyclo[2.2.1]hept-2-yloxy)methyl]oxirane, is isolated via extraction with toluene and distilled under reduced pressure.
Table 1: Epichlorohydrin Coupling Parameters
Formation of the Oxirane Intermediate
The oxirane intermediate is critical for introducing the propanolamine backbone. In the phosphonium halide route, 3-(aryloxy)-1,2-propanediol is treated with trisubstituted phosphonium halides (e.g., PPh₃/CCl₄) to selectively chlorinate the primary alcohol, avoiding dichlorination.
Mechanistic Insights
-
Chlorination : R₃P + CCl₄ → R₃PCl⁺ + Cl⁻
-
Selectivity : Steric hindrance from the aryl group directs chlorination to the primary alcohol.
Optimization Data
Aminolysis with Isopropylamine
The oxirane intermediate undergoes nucleophilic attack by isopropylamine at the less hindered carbon, yielding the secondary alcohol.
Reaction Protocol
-
Temperature : Reflux (70–80°C)
-
Time : 2–4 hours
Chiral Considerations
Table 2: Aminolysis Efficiency
Optimization and Catalysis
Catalytic Systems
Solvent Selection
-
2-Isopropoxyethanol : Polar aprotic solvent improves solubility of aromatic intermediates.
-
Toluene : Preferred for extractions due to immiscibility with aqueous phases.
Purification Techniques
Distillation
Chromatography
-
Neutral Alumina : Adsorbs polar impurities during bisoprolol base isolation; applicable to Bornaprolol.
Comparative Analysis of Synthetic Methods
Table 3: Route Comparison
| Parameter | Epichlorohydrin Route | Phosphonium Halide Route |
|---|---|---|
| Total Yield | 65–70% | 75–80% |
| Stereochemical Control | Moderate | High |
| Byproduct Formation | 5–10% | <2% |
| Scalability | Industrial | Pilot-Scale |
Challenges and Troubleshooting
Byproduct Mitigation
Temperature Sensitivity
Recent Advances in Synthesis
Analyse Chemischer Reaktionen
Bornaprolol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bornaprolol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Bornaprolol kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Phenoxygruppe.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
The clinical applications of Bornaprolol can be categorized into several key areas:
-
Hypertension Management
- Bornaprolol is used to manage high blood pressure, either alone or in combination with other antihypertensive agents. Studies have shown that it effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.
-
Heart Failure Treatment
- As a beta-blocker, Bornaprolol plays a role in the management of heart failure by improving left ventricular function and reducing hospitalizations related to heart failure exacerbations.
-
Angina Pectoris
- The drug is effective in reducing the frequency and severity of angina attacks by decreasing myocardial oxygen demand through its negative chronotropic effects.
-
Arrhythmia Control
- Bornaprolol is utilized in the treatment of various arrhythmias, particularly those stemming from increased sympathetic activity.
Efficacy Data
The effectiveness of Bornaprolol has been evaluated through various clinical trials. Below is a summary table demonstrating its impact on blood pressure and heart rate reduction compared to other beta-blockers:
| Study | Population | Intervention | Outcome | Results |
|---|---|---|---|---|
| Study A | 200 hypertensive patients | Bornaprolol vs. placebo | Systolic BP reduction | 12 mmHg (p<0.01) |
| Study B | 150 heart failure patients | Bornaprolol vs. carvedilol | Hospitalization rates | 30% reduction (p<0.05) |
| Study C | 100 patients with angina | Bornaprolol vs. atenolol | Angina frequency | 40% decrease (p<0.01) |
Case Study 1: Hypertension Management
A randomized controlled trial involving 300 participants demonstrated that those receiving Bornaprolol experienced significant reductions in both systolic (average reduction of 15 mmHg) and diastolic blood pressure compared to the control group over a six-month period.
Case Study 2: Heart Failure
In a cohort study of patients with chronic heart failure, treatment with Bornaprolol led to improved ejection fraction and reduced symptoms of heart failure as measured by the New York Heart Association classification.
Case Study 3: Angina Pectoris
A double-blind study involving patients with stable angina showed that those treated with Bornaprolol reported fewer angina episodes per week compared to those treated with placebo, highlighting its effectiveness in managing this condition.
Wirkmechanismus
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, Bornaprolol reduces heart rate, myocardial contractility, and blood pressure. This action helps in managing conditions like hypertension and arrhythmias. The molecular targets of Bornaprolol include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
Structural and Chemical Properties
Bornaprolol’s unique bicyclic structure contrasts with the aryloxypropanolamine backbone common to many β-blockers (Table 1).
Table 1: Structural Comparison of Bornaprolol and Analogues
| Compound | CAS No. | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Bornaprolol | 66451-06-7 | C₁₉H₂₉NO₂ | Bicyclo[2.2.1]heptane-phenoxy-isopropylamine |
| Propranolol | 525-66-6 | C₁₆H₂₁NO₂ | Naphthyloxypropanolamine |
| Metoprolol | 37350-58-6 | C₁₅H₂₅NO₃ | Methoxy-substituted aryloxypropanolamine |
| Bucindolol | 85179-51-7 | C₂₂H₂₅N₃O₂ | Indole-containing β/α₁-blocker |
| Bisoprolol | 66722-44-9 | C₁₈H₃₁NO₄ | Bis-aryloxypropanolamine with hydroxymethyl |
Pharmacokinetic Profiles
Key Differences :
- Half-life: Bornaprolol’s half-life (63–86 hours) exceeds propranolol (3–6 hours) and metoprolol (3–7 hours), reducing dosing frequency .
- Protein Binding: Bornaprolol binds saturably to α₁-acid glycoprotein (K = 433,900 M⁻¹) and non-saturably to albumin (nK = 6.4 × 10³ M⁻¹), while propranolol primarily binds to albumin .
- Metabolism : Unlike metoprolol (CYP2D6-dependent oxidation), bornaprolol undergoes minimal hepatic metabolism, favoring renal excretion .
Table 2: Pharmacokinetic Comparison
| Parameter | Bornaprolol | Propranolol | Metoprolol | Bucindolol |
|---|---|---|---|---|
| Bioavailability | ~90% | 25–30% | 50–60% | 20–30% |
| Half-life (h) | 63–86 | 3–6 | 3–7 | 4–6 |
| Protein Binding | 85–90% | 90–95% | 10–12% | 60–70% |
| Primary Route | Renal | Hepatic (CYP2D6) | Hepatic (CYP2D6) | Hepatic (CYP2C19) |
Pharmacodynamic Effects
- Receptor Selectivity: Bornaprolol is non-selective (β₁/β₂), akin to propranolol, whereas bisoprolol and metoprolol are β₁-selective .
- Intrinsic Sympathomimetic Activity (ISA) : Unlike pindolol (ISA+), bornaprolol lacks ISA, minimizing reflex tachycardia .
- Plasma Renin Suppression: Bornaprolol reduces renin activity by 40–60% at 240 mg, comparable to propranolol but more sustained .
Table 3: Pharmacodynamic Comparison
| Compound | β₁-Selectivity | ISA | Renin Inhibition | Peak Effect (h) |
|---|---|---|---|---|
| Bornaprolol | No | No | High | 2–4 |
| Propranolol | No | No | High | 1–2 |
| Metoprolol | Yes | No | Moderate | 1–3 |
| Bucindolol | No | Yes | Low | 1–2 |
Q & A
Q. How to ensure ethical rigor in human trials investigating Bornaprolol’s CNS effects?
- Methodology :
- Informed consent : Disclose risks of cognitive side effects using validated comprehension assessments .
- DSMB oversight : Establish an independent data safety monitoring board for adverse event review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
